molecular formula C20H17NO B14178288 7-Methoxy-6-methyl-1-phenyl-9H-carbazole CAS No. 919090-34-9

7-Methoxy-6-methyl-1-phenyl-9H-carbazole

Cat. No.: B14178288
CAS No.: 919090-34-9
M. Wt: 287.4 g/mol
InChI Key: JAKVMHNMQPHLPQ-UHFFFAOYSA-N
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Description

7-Methoxy-6-methyl-1-phenyl-9H-carbazole is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of 6-methyl-2-nitroaniline with phenylhydrazine followed by cyclization can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-methyl-1-phenyl-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbazole-quinone derivatives, dihydrocarbazole derivatives, and various substituted carbazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Methoxy-6-methyl-1-phenyl-9H-carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, its neuroprotective effects may involve the modulation of neurotransmitter receptors and the inhibition of oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy, methyl, and phenyl groups enhances its solubility, stability, and biological activity compared to other carbazole derivatives .

Properties

CAS No.

919090-34-9

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

7-methoxy-6-methyl-1-phenyl-9H-carbazole

InChI

InChI=1S/C20H17NO/c1-13-11-17-16-10-6-9-15(14-7-4-3-5-8-14)20(16)21-18(17)12-19(13)22-2/h3-12,21H,1-2H3

InChI Key

JAKVMHNMQPHLPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)NC3=C2C=CC=C3C4=CC=CC=C4

Origin of Product

United States

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